molecular formula C13H12N2O3S B3123639 Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 310448-90-9

Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B3123639
M. Wt: 276.31 g/mol
InChI Key: UPPJGMXAJKQJNJ-UHFFFAOYSA-N
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Description

“Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound used in scientific research. It has the molecular formula C13H12N2O3S and possesses diverse applications due to its unique properties, aiding in the development of innovative solutions across various fields.


Molecular Structure Analysis

The molecular structure of “Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate” is represented by the formula C13H12N2O3S . The molecular weight of this compound is 276.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate” are not fully detailed in the search results. The molecular weight is 276.31 .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • The synthesis of related quinazoline compounds involves various chemical reactions, with some leading to the formation of different types of salts or derivatives. For example, the bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to the formation of a five-membered oxazole ring and a quinolinium bromide salt (Ukrainets, Bereznyakova, Parshikov, & Turov, 2007).

Green Chemistry Approaches in Synthesis

  • Eco-friendly methods are being explored for synthesizing related quinazoline derivatives. For example, a green synthetic procedure using DES (Deep Eutectic Solvents) and microwave-induced synthesis was developed for creating methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, demonstrating the potential for more sustainable chemical synthesis (Molnar, Komar, & Jerković, 2022).

Novel Compound Synthesis

  • Research in this field also includes the synthesis of unique quinazoline-based compounds, such as the creation of 2-(4-oxo-3,4- dihydroquinazolin-2-ylsulfinyl methyl)-3H -quinazolin-4-one, which was achieved using eco-friendly solvents and green conditions. This indicates ongoing exploration into new compounds within this chemical class (Reddy, Naidu, & Dubey, 2012).

Enantioselective Synthesis

  • Enantioselective synthesis is another area of focus. For instance, the enantioselective synthesis of dihydroimidazoquinazolinones was achieved using iridium-catalyzed intramolecular allylation, showing the potential for creating stereochemically complex derivatives of quinazolines (Peng et al., 2017).

properties

IUPAC Name

methyl 4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-3-6-15-11(16)9-5-4-8(12(17)18-2)7-10(9)14-13(15)19/h3-5,7H,1,6H2,2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPJGMXAJKQJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130449
Record name Methyl 1,2,3,4-tetrahydro-4-oxo-3-(2-propen-1-yl)-2-thioxo-7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate

CAS RN

310448-90-9
Record name Methyl 1,2,3,4-tetrahydro-4-oxo-3-(2-propen-1-yl)-2-thioxo-7-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310448-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-4-oxo-3-(2-propen-1-yl)-2-thioxo-7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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